molecular formula C20H25FN4O2 B2467185 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 899956-71-9

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2467185
CAS No.: 899956-71-9
M. Wt: 372.444
InChI Key: ZCYRUONQNJEQJS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide is recognized in scientific research as a potent and selective ATP-competitive inhibitor of the B-Raf kinase, with particular efficacy against the oncogenic B-Raf V600E mutant variant Source . The B-Raf V600E mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma, as well as colorectal and thyroid carcinomas Source . Consequently, this compound serves as a critical pharmacological tool for elucidating the complexities of RAF/MEK/ERK signal transduction and for investigating the mechanisms of tumorigenesis and potential resistance pathways in preclinical models. Its primary research value lies in its application in in vitro and in vivo studies aimed at validating B-Raf as a therapeutic target, evaluating combination therapies, and supporting the development of novel targeted cancer therapeutics. Further research explores its potential utility in studying neurodegenerative diseases where the MAPK pathway is implicated.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYRUONQNJEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-[2-(Dimethylamino)-2-[4-(Dimethylamino)Phenyl]Ethyl]Amine

This intermediate is synthesized via a three-step sequence:

Step 1: Cyanoethylation of Propiophenone
Propiophenone reacts with sodium cyanide and dimethylamine in methanol under pressurized conditions (0.2–0.4 MPa) at 60–80°C for 8–12 hours to yield 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]butyronitrile.

Step 2: Hydrolysis to Carboxylic Acid
The nitrile undergoes basic hydrolysis (pH ≥12) with NaOH at reflux for 8–16 hours, producing 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]butyric acid.

Step 3: Reduction to Primary Amine
The carboxylic acid is esterified with ethanol and sulfuric acid, followed by reduction using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.

Synthesis of N'-(4-Fluorophenyl)Oxalic Acid

Direct Carboxylation of 4-Fluoroaniline

4-Fluoroaniline reacts with oxalyl chloride in dichloromethane at 0°C, followed by hydrolysis to yield N'-(4-fluorophenyl)oxalic acid. This method achieves 75–85% purity, necessitating recrystallization from ethanol/water mixtures.

Amide Bond Formation and Final Coupling

Condensation via Carbodiimide Coupling

The primary amine (1.0 equiv) and N'-(4-fluorophenyl)oxalic acid (1.1 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 24 hours. The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography (SiO2, ethyl acetate/hexane).

Optimization Data:

Parameter Optimal Value Yield Improvement
EDC Equivalents 1.2 15%
Reaction Temperature 25°C 10%
Solvent DMF 20%

Alternative Synthetic Routes

One-Pot Reductive Amination

A modified approach condenses 4-(dimethylamino)benzaldehyde with dimethylamine and sodium cyanoborohydride to form the secondary amine, which subsequently reacts with 4-fluorophenyl oxalate. This method reduces step count but requires stringent pH control (pH 6–7) and achieves 60–70% overall yield.

Solid-Phase Synthesis

Immobilizing the 4-fluorophenyl moiety on Wang resin enables iterative amide bond formation. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via preparative HPLC (C18 column, acetonitrile/water). This method scales efficiently but demands specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.65 (m, 2H, CH2), 2.95 (s, 6H, N(CH3)2), 2.85 (s, 6H, N(CH3)2).
  • IR (KBr): 1650 cm−1 (C=O stretch), 1550 cm−1 (N-H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Critical impurities include unreacted amine (retention time: 4.2 min) and hydrolyzed oxalic acid (retention time: 5.8 min).

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular properties, synthesis strategies, and biological activities.

Structural Analogues

Table 1: Molecular Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups ChemSpider ID/RN
Target Compound C₂₃H₂₉FN₄O₂ 412.50 Ethanediamide, 4-fluorophenyl, dimethylamino Not explicitly provided
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C₂₁H₁₉FN₆O₃S 478.48 Thiazolo-triazol, 4-methoxyphenyl 894032-90-7
BE42234 (N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide) C₂₃H₂₉FN₄O₂ 412.50 Ethanediamide, pyrrolidinyl, dimethylamino 941933-25-1

Key Observations :

  • The target compound and BE42234 share identical molecular formulas (C₂₃H₂₉FN₄O₂) but differ in substituents: the target has a dimethylamino group, while BE42234 substitutes with pyrrolidinyl, which may alter lipophilicity and receptor interactions .
Functional Analogues: Antitumor Activity

Table 2: Biological Activity of Dimethylamino-Containing Antitumor Compounds

Compound Name IC₅₀ (HeLa Cells) IC₅₀ (P388 Cells) Structural Features Reference
3a (5-(Dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) 0.69 μM 0.23 μM Dual dimethylamino, naphthalimide core
Amonafide (Control) 6.02 μM 0.68 μM Naphthalimide, primary amine
Target Compound Not reported Not reported Ethanediamide, dimethylamino, fluorophenyl -

Key Observations :

  • Dimethylamino-substituted derivatives (e.g., 3a) exhibit significantly enhanced antitumor activity compared to amonafide, likely due to improved DNA intercalation and reduced toxicity from eliminating primary amines .
  • The ethanediamide linker may further modulate binding kinetics compared to naphthalimide-based systems .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide, commonly referred to as a dimethylamino compound, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26FN4\text{C}_{20}\text{H}_{26}\text{F}\text{N}_{4}

This structure features a dimethylamino group and a fluorophenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazopyridine moieties have shown effectiveness in inhibiting P-glycoprotein, which is crucial in reversing multidrug resistance in cancer cells. This suggests that this compound may also possess similar capabilities due to its structural analogies .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological activity. Compounds with dimethylamino groups are often linked to neurotransmitter modulation. For example, related compounds have been shown to selectively inhibit the reuptake of serotonin and norepinephrine, which could imply that this compound might similarly affect neurotransmission pathways .

Antimicrobial Activity

Emerging studies highlight the antimicrobial properties of similar nitrogenous compounds. The ability of such compounds to disrupt bacterial cell membranes or inhibit bacterial growth has been documented, suggesting that this compound could exhibit antimicrobial effects .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The presence of dimethylamino groups may facilitate interaction with neurotransmitter receptors, altering synaptic transmission.
  • Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting cellular integrity and function.

Case Studies

StudyFindings
Bourichi et al. (2018)Demonstrated that imidazopyridine derivatives can reverse drug resistance in cancer cells.
Takada et al. (2019)Reported on the therapeutic applications of nitrogenous compounds in treating dysferlinopathies through phenotypic screening.
PMC7405593 (2020)Discussed the structural analysis and potential pharmacological activities of similar compounds, indicating broad therapeutic applications.

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